molecular formula C5H3ClIN B015674 2-Chloro-4-iodopyridine CAS No. 153034-86-7

2-Chloro-4-iodopyridine

Cat. No.: B015674
CAS No.: 153034-86-7
M. Wt: 239.44 g/mol
InChI Key: KJKIPRQNFDUULB-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H3ClIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine and iodine atoms, respectively. This compound is known for its utility in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as iodotrimethylsilane .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a diazotization-Sandmeyer reaction. This involves the conversion of 2-chloro-4-aminopyridine to its diazonium salt, followed by treatment with potassium iodide to introduce the iodine atom .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:
2-Chloro-4-iodopyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Research indicates its importance in developing anti-cancer and anti-inflammatory drugs. For instance, it has been involved in synthesizing pyridine-based compounds that exhibit potent biological activity against cancer cells.

Case Study:
A study published in "Molecules" highlighted the synthesis of novel pyridine derivatives using this compound, which showed promising anti-cancer properties in vitro. The derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Agrochemical Development

Role in Pesticide Formulation:
In agrochemicals, this compound serves as a crucial building block for formulating effective pesticides and herbicides. Its ability to enhance crop protection makes it valuable in sustainable agriculture practices.

Data Table: Agrochemical Products Derived from this compound

Product NameFunctionApplication Area
Herbicide AWeed controlCrop protection
Insecticide BInsect growth regulatorPest management
Fungicide CFungal disease controlCrop health

Material Science

Advanced Material Production:
The compound is also used in material science for producing advanced materials such as polymers and coatings. Its incorporation into materials enhances their durability and resistance to environmental factors.

Case Study:
Research conducted on polymer blends containing this compound showed improved mechanical properties and thermal stability compared to standard polymers. This enhancement is attributed to the compound's unique chemical structure, which facilitates better intermolecular interactions.

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is valuable for studying enzyme inhibitors and receptor interactions. It aids researchers in exploring complex biological processes, particularly in understanding disease mechanisms at the molecular level.

Data Table: Biochemical Studies Utilizing this compound

Study FocusFindingsImplications
Enzyme X inhibitionSignificant inhibitionPotential drug target
Receptor Y interactionEnhanced bindingInsights into receptor function

Organic Synthesis

Versatile Building Block:
As a versatile building block in organic chemistry, this compound facilitates the creation of complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop innovative compounds.

Case Study:
A recent publication explored the use of this compound in synthesizing novel heterocyclic compounds, demonstrating its utility in creating diverse chemical entities with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodopyridine in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which make it highly reactive. These halogen atoms can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is further enhanced by the electron-withdrawing nature of the halogens, which activates the pyridine ring towards nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows it to participate in a wider range of chemical reactions compared to its mono-halogenated counterparts .

Biological Activity

2-Chloro-4-iodopyridine (CAS Number: 153034-86-7) is a heterocyclic compound with significant biological activity, primarily due to its structural features that allow it to participate in various chemical reactions. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: C5_5H3_3ClIN
Molecular Weight: 239.44 g/mol
IUPAC Name: this compound
SMILES Notation: C1=CN=C(C=C1I)Cl

The compound is characterized by a pyridine ring substituted with chlorine and iodine, which enhances its reactivity and biological potential.

Antimicrobial and Cytotoxic Properties

Research indicates that this compound exhibits notable antimicrobial and cytotoxic activities. It has been studied for its effects on various bacterial strains and cancer cell lines:

  • Antibacterial Activity: The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development as an antibacterial agent .
  • Cytotoxicity: In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The compound activates caspase pathways, leading to programmed cell death, which is crucial for cancer therapy .

Case Studies

  • Study on Cytotoxic Effects:
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy:
    Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating significant antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring allows it to undergo nucleophilic substitution reactions, which can lead to the formation of more complex biologically active compounds .
  • Metalation Reactions: The compound can be metalated at the 2-position, facilitating further functionalization that may enhance its biological properties .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various applications:

  • Drug Development: It serves as a scaffold in the design of new antimicrobial and anticancer agents. Researchers are investigating derivatives of this compound to optimize efficacy and reduce toxicity.
  • Chemical Synthesis: The compound is utilized in synthetic organic chemistry as an intermediate for the development of other pharmaceuticals and agrochemicals due to its reactivity .

Safety Profile

While this compound shows potential therapeutic benefits, it also poses safety concerns:

  • Toxicity: It is classified under acute toxicity category 4 and can cause skin irritation and serious eye damage upon exposure. Proper handling precautions are necessary when working with this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-4-iodopyridine, and what experimental conditions are critical for success?

  • Answer : The compound is synthesized via cross-coupling reactions. For example, in Heck-type couplings, Pd(PPh₃)₄ is used as a catalyst with this compound and azanorbornene derivatives under reflux in polar solvents like 1,4-dioxane/water . Key conditions include degassing (via N₂ bubbling) and maintaining stoichiometric excess of boronic acids to counteract deborylation side reactions .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store at 0–6°C in airtight containers, and dispose of waste via certified hazardous waste services .

Q. How does the reactivity of this compound compare to its structural isomers (e.g., 2-chloro-3-iodopyridine)?

  • Answer : The 4-iodo substituent enhances electrophilicity at the C4 position, favoring nucleophilic substitution or cross-coupling reactions. Isomers like 2-chloro-3-iodopyridine exhibit different regioselectivity due to steric and electronic effects, as seen in Suzuki-Miyaura couplings where C4 selectivity is preferred .

Advanced Research Questions

Q. How can photoredox catalysis be applied to functionalize this compound, and what advantages does it offer over traditional methods?

  • Answer : Photoredox catalysis (e.g., using [Ir(ppy)₂(dtbbpy)]PF₆) enables C–H functionalization under mild conditions. This method avoids high temperatures and toxic reagents, achieving 83% yield in synthesizing amino acid derivatives via radical intermediates . Advantages include improved atom economy and compatibility with sensitive functional groups.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Answer :

Technique Application Example
¹H/¹³C NMR Confirm regiochemistry and purityDistinct peaks at δ 8.40 (pyridine-H) and δ 2.29 (methyl groups)
HR-MS Verify molecular weight and fragmentation patterns[M+H]⁺ calculated: 234.0858; observed: 234.0856
X-ray crystallography Resolve stereochemistry in crystalline derivativesNot explicitly cited but recommended for complex structures.

Q. How can researchers address contradictions in reported yields for cross-coupling reactions involving this compound?

  • Answer : Yield discrepancies often arise from competing side reactions (e.g., homo-coupling of boronic acids) or incomplete consumption of starting material. Strategies include:

  • Optimizing catalyst loading (5 mol% Pd(PPh₃)₄) .
  • Using excess boronic acid (1.7 equiv.) to drive reactions to completion .
  • Monitoring reaction progress via TLC or in-situ NMR to terminate at optimal conversion.

Q. What role does this compound play in developing bioactive molecules, and how is its dual functionality exploited?

  • Answer : The compound serves as a bifunctional intermediate in drug discovery. For example, its chloro and iodo groups allow sequential functionalization: the iodo group participates in cross-coupling to install aryl moieties, while the chloro group undergoes nucleophilic substitution to introduce amines or thiols. This approach was used to synthesize nicotinic acetylcholine receptor agonists with reduced toxicity .

Q. Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Answer :

  • Document reaction parameters : Precisely report solvent ratios, temperature, and catalyst batches.
  • Purification protocols : Use flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate products from unreacted this compound, which co-elutes with byproducts .
  • Validation : Compare NMR and HR-MS data with literature to confirm identity .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Answer : Density-functional theory (DFT) models incorporating exact exchange terms (e.g., B3LYP) accurately predict activation energies for cross-coupling transitions states. These models guide solvent selection and catalyst design by simulating charge distribution and orbital interactions .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in this compound reactions?

  • Answer : Discrepancies arise from varying reaction mechanisms. For instance, radical pathways (photoredox) favor C4 functionalization, while ionic mechanisms (Suzuki) may exhibit competing C2 reactivity due to transient intermediates. Reviewing mechanistic evidence (e.g., radical traps in photoredox) clarifies these outcomes .

Properties

IUPAC Name

2-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIPRQNFDUULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363977
Record name 2-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-86-7
Record name 2-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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